Ovothiol A (1-methyl-4-mercaptohistidine) is a highly reducing, low-molecular-weight thiohistidine derivative characterized by its distinct mercapto-imidazole core. Functioning as a premier redox-active biochemical, it is primarily procured for specialized oxidative stress modeling, photoprotection research, and advanced cosmetic or ophthalmic formulations. Unlike standard aliphatic thiols, Ovothiol A exhibits exceptional nucleophilicity and non-enzymatic reactivity due to the specific positioning of its sulfur atom, making it a critical reagent for assays requiring rapid, uncatalyzed neutralization of reactive oxygen species (ROS)[1].
Substituting Ovothiol A with common biological thiols like Glutathione (GSH) or L-Cysteine compromises assay kinetics and formulation efficacy. Standard aliphatic thiols possess pKa values above 8.0, meaning they remain predominantly in the protonated, kinetically inactive state at physiological pH. In contrast, Ovothiol A features an exceptionally low thiol pKa, ensuring it exists almost entirely as a hyper-reactive thiolate anion in neutral buffers [1]. Furthermore, attempting to substitute with the related in-class compound Ergothioneine fails for active peroxide-scavenging applications; Ergothioneine exists primarily as a stable thione rather than a reactive thiolate, rendering it significantly less reactive toward rapid peroxide bursts [2].
The reactivity of thiol-based antioxidants is strictly dependent on the availability of the deprotonated thiolate anion. Ovothiol A possesses a uniquely low pKa of 1.0–1.4, ensuring that >99% of the molecules are in the active thiolate form at pH 7.4. In direct comparison, the benchmark antioxidant Glutathione (GSH) has a pKa of 8.7, resulting in less than 5% thiolate availability under identical physiological conditions [1].
| Evidence Dimension | Thiol pKa and active thiolate fraction at pH 7.4 |
| Target Compound Data | Ovothiol A: pKa ~1.0-1.4 (>99% active thiolate) |
| Comparator Or Baseline | Glutathione (GSH): pKa ~8.7 (<5% active thiolate) |
| Quantified Difference | Ovothiol A provides a >20-fold higher concentration of the reactive thiolate species at neutral pH. |
| Conditions | Aqueous buffer, pH 7.4, standard physiological conditions |
This guarantees immediate, uncatalyzed reactivity in neutral-pH assay buffers, eliminating the need for enzymatic activation required by generic thiols.
In non-enzymatic systems, Ovothiol A demonstrates vastly superior reaction kinetics against hydrogen peroxide compared to mainstream substitutes. At 25 °C and pH 7.4, the rate constant for Ovothiol A oxidation by H2O2 is 3.7 M−1s−1. Under the same conditions, Glutathione achieves a rate constant of only 0.87 M−1s−1 [1].
| Evidence Dimension | Bimolecular rate constant for reaction with H2O2 |
| Target Compound Data | Ovothiol A: 3.7 M−1s−1 |
| Comparator Or Baseline | Glutathione (GSH): 0.87 M−1s−1 |
| Quantified Difference | Ovothiol A reacts with hydrogen peroxide >4.2 times faster than GSH. |
| Conditions | pH 7.4, T = 25 °C, in vitro kinetic assay |
Procurement of Ovothiol A is essential for in vitro models that require rapid, non-enzymatic quenching of sudden H2O2 bursts where GSH would be kinetically too slow.
While Ovothiol A and Ergothioneine are structurally related thiohistidines, their substitution patterns dictate entirely different procurement use cases. Ergothioneine (C2 substitution) has a pKa > 10 and exists predominantly as a stable thione, making it highly resistant to auto-oxidation but sluggish against peroxides. Ovothiol A (C5/C4 substitution) maintains a reactive thiolate form, making it significantly more reactive toward peroxides than Ergothioneine [1].
| Evidence Dimension | Predominant tautomeric state and peroxide reactivity |
| Target Compound Data | Ovothiol A: Thiolate anion (highly reactive to peroxides) |
| Comparator Or Baseline | Ergothioneine: Thione tautomer (low reactivity to peroxides) |
| Quantified Difference | Fundamental shift from passive stability (Ergothioneine) to active, rapid peroxide scavenging (Ovothiol A). |
| Conditions | Physiological pH environments |
Buyers formulating active ROS-neutralizing products must select Ovothiol A over Ergothioneine, as the latter is optimized for passive longevity rather than rapid scavenging.
Ovothiol A serves as an exceptional electron donor capable of quenching photo-generated triplet states. Kinetic studies demonstrate that Ovothiol A quenches the triplet state of kynurenic acid at an almost diffusion-controlled rate at neutral pH. Standard thiols like cysteine and GSH require significantly higher pH levels to achieve comparable triplet-state quenching rates because they rely on the deprotonated form [1].
| Evidence Dimension | Triplet-state quenching efficiency at neutral pH |
| Target Compound Data | Ovothiol A: Near diffusion-controlled quenching rate |
| Comparator Or Baseline | GSH / Cysteine: Low quenching rate at neutral pH (requires alkaline pH to activate) |
| Quantified Difference | Ovothiol A provides maximum photoprotective quenching at pH 7.4, whereas generic thiols are largely inactive. |
| Conditions | Laser flash photolysis of kynurenic acid, pH 7.4 |
This makes Ovothiol A the superior precursor choice for UV-protective ophthalmic and dermatological formulations operating at physiological pH.
Because Ovothiol A reacts with hydrogen peroxide >4 times faster than GSH at neutral pH, it is the preferred reagent for in vitro models requiring the rapid, non-enzymatic neutralization of sudden ROS bursts. It is specifically procured for cell culture media and biochemical assays where standard aliphatic thiols fail to provide adequate kinetic protection [1].
Leveraging its near diffusion-controlled triplet-state quenching capacity at physiological pH, Ovothiol A is an ideal active ingredient for advanced photoprotective cosmetics and ophthalmic solutions. It outperforms generic thiols that require alkaline environments to achieve similar electron-donating states, ensuring formulation compatibility and stability [2].
In structural biology and enzymology, Ovothiol A and its biosynthetic precursors are essential benchmarks for characterizing the regioselectivity of non-heme iron enzymes. It is heavily utilized in comparative studies against Ergothioneine to map the distinct catalytic mechanisms of OvoA versus EgtB synthases [3].